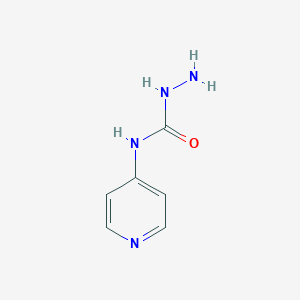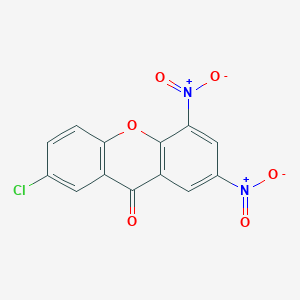
7-Chloro-2,4-dinitroxanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2,4-dinitroxanthen-9-one (also known as DNOC) is a chemical compound that has been widely used in scientific research due to its unique properties. DNOC is a yellow crystalline substance that is soluble in organic solvents such as acetone and chloroform. It is an oxidizing agent and has been found to have a range of applications in various fields of research.
Wirkmechanismus
DNOC works by inducing oxidative stress in cells. It is an oxidizing agent that reacts with cellular components such as proteins, lipids, and DNA. This reaction results in the production of reactive oxygen species (ROS) which can cause damage to cellular components. DNOC has been found to inhibit the activity of various enzymes and proteins by oxidizing their active sites.
Biochemische Und Physiologische Effekte
DNOC has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in various cell types. DNOC has also been found to inhibit the growth of cancer cells by inducing oxidative stress. In addition, DNOC has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DNOC in laboratory experiments is its ability to induce oxidative stress in cells. This property has been found to be useful in studying the effects of oxidative stress on cellular processes. However, DNOC can also be toxic to cells at high concentrations. Therefore, it is important to use appropriate concentrations of DNOC in experiments.
Zukünftige Richtungen
There are several future directions for research involving DNOC. One potential direction is the development of new drugs that target oxidative stress pathways. Another direction is the investigation of the effects of DNOC on the microbiome. Finally, DNOC could be used to investigate the role of oxidative stress in aging and age-related diseases.
Conclusion:
In conclusion, 7-Chloro-2,4-dinitroxanthen-9-one (DNOC) is a chemical compound that has been extensively used in scientific research due to its unique properties. DNOC has been found to have a range of applications in various fields of research such as biochemistry, pharmacology, and toxicology. It works by inducing oxidative stress in cells and has been found to have a range of biochemical and physiological effects. While DNOC can be toxic to cells at high concentrations, it remains a valuable tool for investigating the effects of oxidative stress on cellular processes.
Synthesemethoden
The synthesis of DNOC can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 2,4-dinitrophenol with chloroacetic acid in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of DNOC as a yellow precipitate.
Wissenschaftliche Forschungsanwendungen
DNOC has been extensively used in scientific research as an oxidizing agent. It has been found to have a range of applications in various fields of research such as biochemistry, pharmacology, and toxicology. DNOC has been used to study the mechanism of action of various enzymes and proteins. It has also been used to investigate the effects of oxidative stress on cellular processes.
Eigenschaften
CAS-Nummer |
148877-20-7 |
|---|---|
Produktname |
7-Chloro-2,4-dinitroxanthen-9-one |
Molekularformel |
C13H5ClN2O6 |
Molekulargewicht |
320.64 g/mol |
IUPAC-Name |
7-chloro-2,4-dinitroxanthen-9-one |
InChI |
InChI=1S/C13H5ClN2O6/c14-6-1-2-11-8(3-6)12(17)9-4-7(15(18)19)5-10(16(20)21)13(9)22-11/h1-5H |
InChI-Schlüssel |
BBMKNRKMALLWEU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Synonyme |
7-Chloro-2,4-dinitroxanthen-9-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



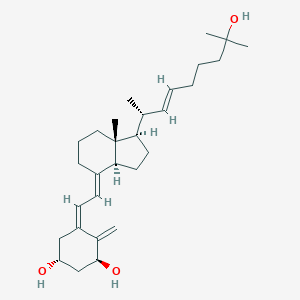
![4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic AcidEthyl Ester](/img/structure/B131388.png)
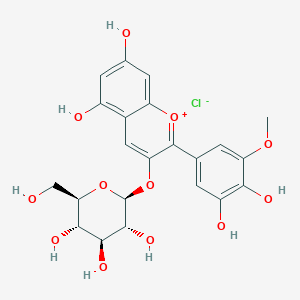
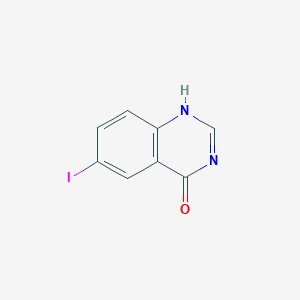
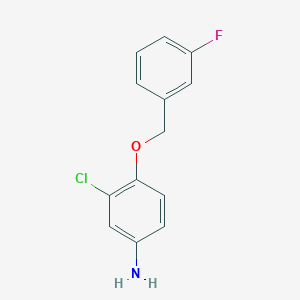
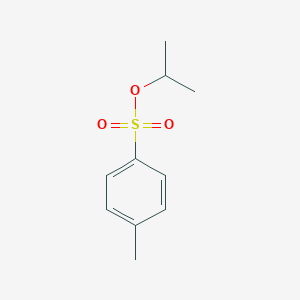
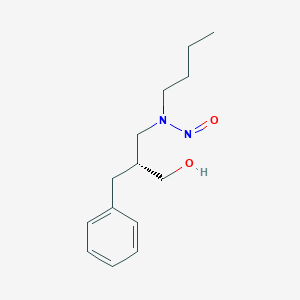
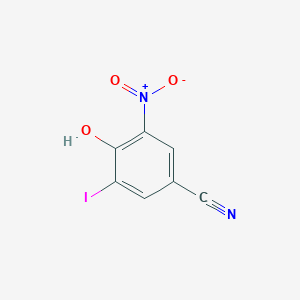
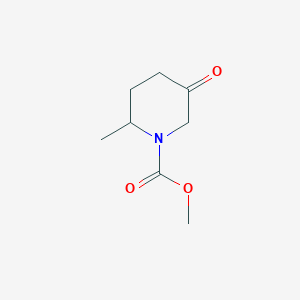
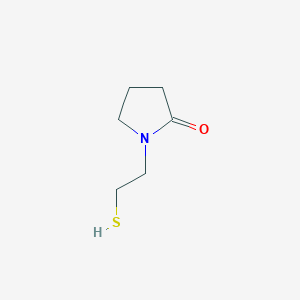
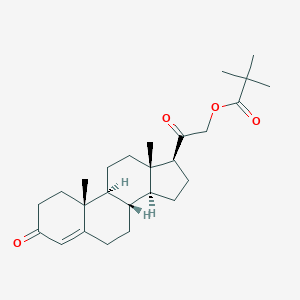
![3-[(2-Methoxyethoxy)methoxy]benzaldehyde](/img/structure/B131418.png)
![1-[(2E)-2-butenoyl]-2-methylaziridine](/img/structure/B131421.png)
